amine](/img/structure/B13272705.png)
[1-(3-Bromophenyl)propyl](propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)propylamine: is an organic compound that belongs to the class of amines It consists of a bromophenyl group attached to a propyl chain, which is further connected to another propylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method to synthesize 1-(3-Bromophenyl)propylamine involves the nucleophilic substitution of a brominated aromatic compound with a propylamine. This reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Reductive Amination: Another method involves the reductive amination of a 3-bromophenylpropyl ketone with propylamine. This reaction is usually carried out in the presence of a reducing agent like sodium borohydride or hydrogen gas with a catalyst such as palladium on carbon.
Industrial Production Methods: Industrial production of 1-(3-Bromophenyl)propylamine may involve large-scale nucleophilic substitution reactions using automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(3-Bromophenyl)propylamine can undergo oxidation reactions to form corresponding amine oxides or nitroso derivatives.
Reduction: The compound can be reduced to form the corresponding amine or dehalogenated products.
Substitution: It can participate in various substitution reactions, such as halogen exchange or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents such as alkyl halides, sodium hydride (NaH), and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products:
Oxidation: Amine oxides, nitroso derivatives.
Reduction: Primary amines, dehalogenated compounds.
Substitution: Alkylated amines, halogen-exchanged products.
Scientific Research Applications
Chemistry:
Organic Synthesis: 1-(3-Bromophenyl)propylamine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound can be used to study the effects of brominated aromatic amines on biological systems, including enzyme interactions and receptor binding.
Medicine:
Drug Development: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Industry:
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Bromophenyl)propylamine: Similar structure but with the bromine atom at the para position.
1-(3-Chlorophenyl)propylamine: Similar structure with a chlorine atom instead of bromine.
1-(3-Bromophenyl)ethylamine: Similar structure but with an ethyl chain instead of a propyl chain.
Uniqueness:
- The presence of the bromine atom at the meta position in 1-(3-Bromophenyl)propylamine can influence its reactivity and interaction with biological targets differently compared to its para-substituted or chlorinated analogs.
- The propyl chain provides a specific spatial arrangement that can affect the compound’s binding affinity and selectivity towards certain molecular targets.
Properties
Molecular Formula |
C12H18BrN |
|---|---|
Molecular Weight |
256.18 g/mol |
IUPAC Name |
1-(3-bromophenyl)-N-propylpropan-1-amine |
InChI |
InChI=1S/C12H18BrN/c1-3-8-14-12(4-2)10-6-5-7-11(13)9-10/h5-7,9,12,14H,3-4,8H2,1-2H3 |
InChI Key |
JDVMATJPAXIXLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CC)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline](/img/structure/B13272622.png)
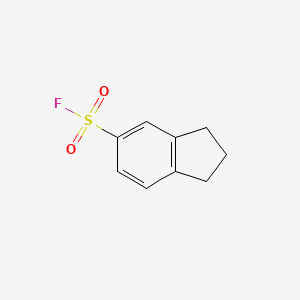
![Butyl[1-(3,4-difluorophenyl)ethyl]amine](/img/structure/B13272640.png)
![[1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride](/img/structure/B13272647.png)
![tert-Butyl N-{2-oxo-2-[3-(2-oxoethyl)pyrrolidin-1-yl]ethyl}carbamate](/img/structure/B13272648.png)
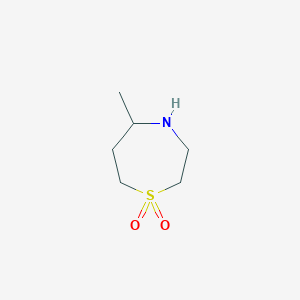

![(1R,2S)-2-[4-(Propan-2-yl)phenyl]cyclopropan-1-amine](/img/structure/B13272659.png)

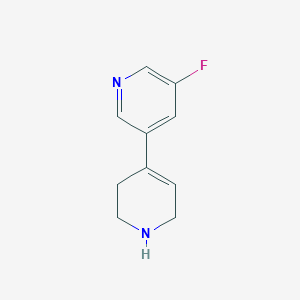
![2-[(3,4-Dimethylcyclohexyl)amino]butan-1-ol](/img/structure/B13272676.png)
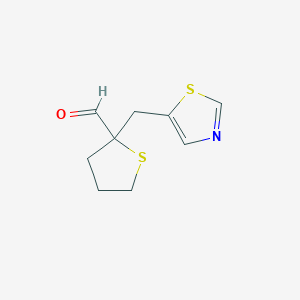
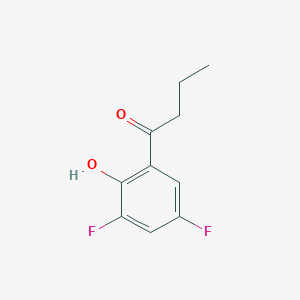
![2-[(But-3-yn-2-yl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B13272696.png)
